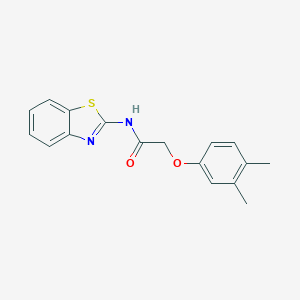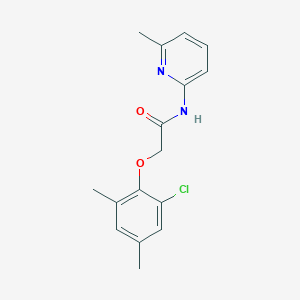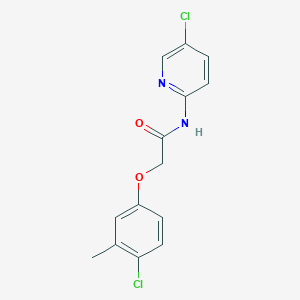![molecular formula C20H14ClFN2O2 B251857 N-[4-[(2-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide](/img/structure/B251857.png)
N-[4-[(2-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[(2-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorobenzoyl group, an amino group, and a fluorobenzamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(2-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 2-chlorobenzoyl chloride: This step involves the reaction of 2-chlorobenzoic acid with thionyl chloride (SOCl₂) to form 2-chlorobenzoyl chloride.
Amination: The 2-chlorobenzoyl chloride is then reacted with 4-aminophenyl-2-fluorobenzamide in the presence of a base such as triethylamine (TEA) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(2-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorobenzoyl group.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with different functional groups.
Reduction Reactions: Formation of amines or alcohols.
Oxidation Reactions: Formation of acids or ketones.
Scientific Research Applications
N-[4-[(2-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of bacterial infections and cancer.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[(2-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: The compound can inhibit the activity of specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
Disruption of Cellular Processes: The compound can interfere with essential cellular processes, leading to cell death or growth inhibition.
Comparison with Similar Compounds
N-[4-[(2-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide can be compared with other similar compounds to highlight its uniqueness:
N-{4-[(2-chlorobenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide: Similar structure but with a cyano group, which may impart different chemical properties and biological activities.
N-{3-[(2-chlorobenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide: Similar structure but with a different substitution pattern, affecting its reactivity and applications.
Properties
Molecular Formula |
C20H14ClFN2O2 |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
N-[4-[(2-chlorobenzoyl)amino]phenyl]-2-fluorobenzamide |
InChI |
InChI=1S/C20H14ClFN2O2/c21-17-7-3-1-5-15(17)19(25)23-13-9-11-14(12-10-13)24-20(26)16-6-2-4-8-18(16)22/h1-12H,(H,23,25)(H,24,26) |
InChI Key |
VTRWGUZLXLOQHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(4-benzoyl-1-piperazinyl)phenyl]butanamide](/img/structure/B251778.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-(benzyloxy)benzamide](/img/structure/B251779.png)
![N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B251780.png)

![Methyl 4-cyano-5-[(4-ethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251782.png)
![N-{4-[(2-phenylacetyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251784.png)

![N-{2-methoxy-4-[(2-thienylcarbonyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B251788.png)
![N-[4-(4-FLUOROBENZAMIDO)-2-METHOXYPHENYL]-1-BENZOFURAN-2-CARBOXAMIDE](/img/structure/B251789.png)

![5-(4-fluorophenyl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide](/img/structure/B251793.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide](/img/structure/B251796.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-4-tert-butylbenzamide](/img/structure/B251797.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3-chlorobenzamide](/img/structure/B251798.png)
